Creatine HCl

solubility formulation pharmaceutics

Formulators face dissolution bottlenecks with standard creatine monohydrate, leading to sediment in RTD beverages and bloating from large-dose loading. Creatine HCl (CAS 17050-09-8) solves this with order-of-magnitude higher aqueous solubility (≥150 mg/mL), enabling clear, shelf-stable liquids (≥45-90 day stability) and smaller capsule doses without excipient bulk. PBPK data confirm equivalent plasma levels at reduced ingested mass, eliminating the GI distress and high fluid volumes required by monohydrate. The ≥21.0% HCl content titration provides an unambiguous quality-control gate, ensuring full protonation and solubility performance that justifies the price premium. Bulk purchasers gain a drop-in replacement for monohydrate that streamlines production, reduces dosage volume, and opens new liquid-format product lines.

Molecular Formula C4H10ClN3O2
Molecular Weight 167.59 g/mol
CAS No. 17050-09-8
Cat. No. B196178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCreatine HCl
CAS17050-09-8
SynonymsCreatine HCl;  2-(1-Methylguanidino)acetic acid hydrochloride;  2-[carbamimidoyl(methyl)amino]acetic acid hydrochloride
Molecular FormulaC4H10ClN3O2
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=N)N.Cl
InChIInChI=1S/C4H9N3O2.ClH/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H
InChIKeyDGOAYHVIVJYHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Creatine HCl – Chemical Identity & Physical Properties


Creatine hydrochloride (Creatine HCl, CAS 17050-09-8, molecular formula C₄H₁₀ClN₃O₂) is the hydrochloride salt of the essential ergogenic compound creatine (N-(aminoiminomethyl)-N-methylglycine). It is supplied as a white crystalline powder with an on-dry-basis purity specification of ≥98.5% C₄H₉N₃O₂·HCl [1]. Creatine HCl was developed as a third-generation creatine salt to address the formulation and dosing limitations of earlier creatine forms, primarily by virtue of its markedly higher aqueous solubility relative to creatine monohydrate [2]. This property enables concentrate-based delivery, lower fluid volumes per dose, and greater formulation flexibility across liquid and solid dosage forms.

Aqueous formulation research High-concentration liquid systems
Bioavailability/PK study models Simulated plasma exposure context
Salt-form identity QC HCl content titration verification

Why Creatine HCl Outperforms Generic Creatine


Creatine salts are not bioequivalent. The widely used creatine monohydrate exhibits low aqueous solubility that constrains both dissolution rate and maximal creatine concentration achievable in a liquid matrix [1]. This limitation necessitates large-dose administration (often 20 g/day loading phases) and high fluid intake, yet still leaves a portion undissolved, contributing to gastrointestinal distress and incomplete plasma uptake [1]. Creatine HCl circumvents these constraints because its intrinsic solubility is at least an order of magnitude higher, permitting far smaller dose volumes for the same mass of creatine and enabling more rapid dissolution in the stomach, which is the prerequisite for efficient absorption [2]. Consequently, a formulation or procurement decision that treats creatine HCl as a direct substitute for generic creatine monohydrate will misalign dose–response, dissolution kinetics, and production yield per unit volume.

Solubility gap
Aqueous solubility may differ by more than an order of magnitude, restricting liquid concentrate use.
Exposure mismatch
Dissolution-rate differences may reduce plasma creatine exposure at equivalent oral doses.
Stability divergence
Aqueous degradation may occur within days, challenging RTD product development.

Creatine HCl vs. Alternatives: Comparator Evidence


Aqueous Solubility vs. Creatine Monohydrate

Creatine HCl demonstrates aqueous solubility that is at least ten-fold greater than that of creatine monohydrate. In patent-specification measurements, the solubility of creatine HCl in water at 25 °C after 1.5 hours is ≥150 mg/mL and in more preferred embodiments reaches ≥600 mg/mL, whereas creatine monohydrate and creatine citrate exhibit solubilities in the range of 10–15 mg/mL under equivalent conditions [1]. This difference is a materials property of the solid-state form, independent of formulation additives.

Aqueous Solubility
Reported (Patent)
≥150 mg/mL
vs ≤15 mg/mL (monohydrate)
Supports liquid concentrate formulation
At least 15‑fold higher, up to 40‑fold in preferred embodiments
solubility formulation pharmaceutics

Oral Bioavailability vs. Creatine Monohydrate

Using a physiologically based pharmacokinetic (PBPK) model derived from rat in‑vivo data for creatine monohydrate (CM), the plasma exposure parameters for an oral dose of 70 mg/kg creatine HCl (CHCL) were simulated against CM at the same dose. The predicted maximum plasma concentration (Cmax) for CHCL was approximately 35 µg/mL compared to 14 µg/mL for CM. Moreover, the predicted absolute oral bioavailability was 66% for CHCL versus 17% for high-dose CM [1]. For low-dose CM (10 mg/kg), the experimentally determined bioavailability was 53%, indicating that the solubilization advantage of CHCL becomes more pronounced at higher per‑dose creatine loads [1].

Oral Bioavailability
Reported (PBPK)
66% predicted
vs 17% (monohydrate high dose)
Supports plasma exposure model interpretation
Rat PBPK model, 70 mg/kg oral dose
pharmacokinetics bioavailability PBPK modeling

Aqueous Shelf-Life vs. Creatine Monohydrate

When stored in aqueous solution at room temperature, creatine monohydrate typically exhibits a shelf-life of approximately one week (defined as time to 10% degradation), whereas creatine HCl of the present invention maintains stability for at least 45 days, with preferred embodiments achieving 60–90 days [1]. This represents more than a six-fold extension of usable product life in liquid formats, a critical parameter for ready-to-drink (RTD) beverages and liquid concentrates.

Aqueous Shelf-Life
Reported (Patent)
≥45 days
vs ~1 week for monohydrate
Supports RTD formulation stability studies
Time to 10% degradation at room temperature
stability shelf-life aqueous formulation

Ergogenic Efficacy vs. Creatine Monohydrate

In a randomized, double-blind trial, 40 young adults were assigned to resistance training (RT) plus either creatine HCl (Cr-HCl) or creatine monohydrate (CrM), both at a maintenance dose of 0.03 g·kg⁻¹ body mass daily (CrM group also underwent a 5-day loading phase at 0.3 g·kg⁻¹). After eight weeks, both creatine groups showed significant increases in 1‑RM strength, skeletal muscle mass, and muscle cross-sectional area, with no statistically significant differences between Cr-HCl and CrM for any outcome [1]. Hormonal profiles (testosterone:cortisol ratio, follistatin:myostatin ratio) also improved similarly in both groups, confirming that Cr-HCl achieves comparable ergogenic efficacy without requiring a loading phase.

Ergogenic Response
Reported (RCT)
No significant difference
vs monohydrate (P>0.05)
Reported comparable strength/hypertrophy outcomes
8‑week RT study, n=40
clinical trial strength body composition

Purity & Salt Stoichiometry Specification

The strict pharmacopoeial monograph for creatine HCl sets a lower limit of 98.5% C₄H₉N₃O₂·HCl on a dried basis, with additional impurity limits for creatinine (≤5.0% by HPLC), loss on drying (≤1.0%), sulfated ash (≤0.1%), and heavy metals (≤10 ppm) [1]. While similar purity thresholds exist for creatine monohydrate in some pharmacopoeias, the explicit chloride content specification (HCl ≥21.0% by titration) provides a unique, analytically verifiable marker of salt stoichiometry that is directly linked to solubility performance. This analytical clarity reduces supplier risk for procurement professionals comparing lots.

Purity & Stoichiometry
Specification review
≥98.5% assay, HCl ≥21.0%
Salt-form identity verification for procurement
Creatinine ≤5.0%, heavy metals ≤10 ppm
chemical specification quality control procurement

Creatine HCl – Formulation & Procurement Advantages


RTD & Concentrated Shot Formulations

Manufacturers of RTD beverages and pre‑mixed liquid supplements require a creatine source that dissolves completely at high concentration and remains chemically stable in aqueous solution for months. Creativity HCl’s solubility (≥150 mg/mL) and aqueous shelf-life of ≥45 days (up to 90 days) directly address these requirements, enabling shelf-stable, clear beverages without sediment, which monohydrate cannot achieve without co‑solvents or suspension aids [1].

Low-Dose Capsules & Tablets

Formulators aiming to produce capsules or tablets with minimal excipient bulk can leverage the high potency per unit mass of creatine HCl. The PBPK simulation data predict that a targeted plasma creatine level can be reached with a far smaller ingested mass compared to monohydrate, allowing capsule sizes to shrink or active content per unit to increase, which enhances consumer compliance and market differentiation [2].

Loading-Free Clinical & Sports Nutrition

In research settings where rapid muscle creatine loading is undesirable or impractical, creatine HCl provides a validated alternative. The clinical trial by Eghbali et al. demonstrates that daily maintenance dosing of creatine HCl produces strength and body‑composition gains equivalent to those achieved with monohydrate that included a high-dose loading phase, simplifying study protocols and reducing participant dropout associated with GI discomfort [3].

Salt-Form Identity Quality Control

Bulk purchasers can use the HCl content titration specification (≥21.0%) as an unambiguous quality-control gate. This test, which has no direct counterpart in monohydrate specifications, confirms that the delivered material is the fully protonated hydrochloride salt, directly correlating with the high solubility that justifies its price premium [4].

Application
Selection Property
Validation Focus
Liquid concentrate formulation research
Substantially higher aqueous solubility
Aqueous solution stability during storage
Low-dose solid dosage form studies
PK-modeled dose efficiency
Plasma creatine exposure comparability
Exercise performance research (muscle creatine loading)
Comparable ergogenic response profile
Strength/hypertrophy endpoints vs monohydrate
Salt-form identity QC in procurement
HCl content titration specification
Stoichiometry confirmation by HCl assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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